(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Description
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic amino acid derivative characterized by a rigid [3.1.0] bicyclo scaffold. Its molecular formula is C₆H₉NO₂, with a molecular weight of 127.14 g/mol and a purity standard of ≥95% . The compound’s constrained geometry enhances its utility in medicinal chemistry as a conformationally restricted proline analog, influencing peptide backbone stability and receptor interactions. It is commercially available in milligram to gram quantities but is labeled for laboratory use only .
Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-2-3-1-4(3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEMWFUKTKDJKP-WDCZJNDASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1N[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method provides high yields and diastereoselectivities, making it a practical route for producing this compound . Another method involves the annulation of a new cycle to an existing pyrrole or cyclopropane ring, or the sequential tandem closure of two rings .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cyclopropanation reactions using palladium catalysts. These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of this compound is influenced by the ring strain and the presence of the nitrogen atom within the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for cyclopropanation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a key intermediate in the synthesis of complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a scaffold for drug discovery . Additionally, this compound is used in the development of new materials and industrial processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and binding affinity. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Protective Groups
(1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS: 197142-34-0)
- Molecular Formula: C₁₁H₁₇NO₄
- Molecular Weight : 227.26 g/mol
- Key Features :
- The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amine, enabling selective reactions in peptide synthesis .
- Used as an intermediate in synthesizing fused bicycles for hepatitis C virus (HCV) inhibitors .
- Stability: Stored at room temperature, contrasting with some unprotected analogs requiring refrigeration .
(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester (CAS: 361440-67-7)
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.27 g/mol
- Requires cold storage (2–8°C) due to hydrolytic sensitivity .
Stereoisomers and Conformational Variants
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 33294-81-4)
- Molecular Formula: C₆H₉NO₂
- Molecular Weight : 127.14 g/mol
- Key Differences :
Heteroatom-Modified Derivatives
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS: 525-97-3)
- Molecular Formula : C₁₇H₂₆N₂O₄S
- Molecular Weight : 342.46 g/mol
- The octanoyl side chain increases lipophilicity, impacting membrane permeability .
Pharmacologically Active Derivatives
ropanicant (WHO International Nonproprietary Name)
Comparative Analysis Table
Biological Activity
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This compound is characterized by its unique bicyclic structure, which contributes to its interactions with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C₆H₉NO₂
- Molecular Weight : 127.14 g/mol
- CAS Number : 214193-12-1
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a mu-opioid receptor antagonist. This property positions it as a potential therapeutic agent in pain management and addiction treatment.
The compound acts by binding to the mu-opioid receptors in the central nervous system, which are crucial for mediating pain relief and the euphoric effects associated with opioids. By antagonizing these receptors, it may help in reducing the addictive properties of opioid drugs and provide an alternative for pain management without the risk of dependency.
Case Studies
- Mu-Opioid Receptor Antagonism : A study demonstrated that derivatives of 2-azabicyclo[3.1.0]hexane exhibited significant antagonistic activity at mu-opioid receptors, suggesting their potential use in treating opioid addiction .
- Synthesis and Biological Evaluation : Another research article highlighted the synthesis of various 3-azabicyclo[3.1.0]hexane derivatives, which were evaluated for their biological activity against opioid receptors . The findings indicated that certain modifications to the bicyclic structure enhanced receptor binding affinity and selectivity.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid?
Methodological Answer: The synthesis typically involves tert-butyloxycarbonyl (Boc) protection of the azabicyclo framework, followed by cyclopropane ring formation. For example:
- Step 1 : React tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate with HCl in 1,4-dioxane to remove the Boc group, yielding the bicyclic amine intermediate .
- Step 2 : Stereoselective carboxylation via asymmetric catalysis or enzymatic resolution. Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can isolate the (1R,3S,5R) configuration .
- Key Reagents : HCl in dioxane, DCM for solvent, Boc-protected precursors.
Q. How is the stereochemistry of this compound confirmed?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles .
- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments detect spatial proximity of protons to confirm ring fusion geometry .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with mobile phases of hexane/isopropanol .
Q. What safety precautions are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine particles.
- Waste Disposal : Neutralize acidic residues before disposal; avoid drain contamination due to potential aquatic toxicity .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers in ester intermediates .
- Chiral Auxiliaries : Introduce menthol or binaphthyl groups to steer stereochemistry during cyclopropane ring closure .
- Crystallization-Induced Diastereomer Transformation : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) to >99% enantiomeric excess .
Q. What are the key degradation pathways under stress conditions?
Methodological Answer: Stress studies reveal:
Q. How does the bicyclic structure influence pharmacological activity?
Methodological Answer:
- Conformational Rigidity : The fused cyclopropane and azabicyclo rings restrict rotational freedom, enhancing binding to targets like mGlu2 receptors or DPP-4 enzymes .
- Metabolic Stability : The strained ring system reduces susceptibility to cytochrome P450 oxidation compared to linear analogs .
- Case Study : In saxagliptin, the (1S,3S,5S)-configured analog acts as a DPP-4 inhibitor due to optimal hydrogen bonding with Ser630 and His740 residues .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm receptor specificity (e.g., mGlu2 vs. mGlu3) .
- Counter-Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to rule out nonspecific effects.
- Structural Biology : Cocrystallize the compound with target proteins (e.g., mGlu2 amino-terminal domain) to map binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
